1-Phthalazineacetic acid

Catalog No.
S8677430
CAS No.
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phthalazineacetic acid

Product Name

1-Phthalazineacetic acid

IUPAC Name

2-phthalazin-1-ylacetic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5H2,(H,13,14)

InChI Key

RIIVBOIBIOLLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2CC(=O)O

1-Phthalazineacetic acid is a chemical compound characterized by its unique structure, which includes a phthalazine core linked to an acetic acid moiety. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2} and it has a molar mass of approximately 188.18 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with phthalazine derivatives.

Typical for carboxylic acids and heterocyclic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Halogenation: Introduction of halogen atoms, often using reagents like thionyl chloride or bromine in the presence of bases such as pyridine .
  • Condensation: Forming amides or other derivatives by reacting with amines under appropriate conditions.

The reactivity of 1-phthalazineacetic acid is influenced by the presence of functional groups in its structure, allowing for diverse synthetic pathways.

1-Phthalazineacetic acid exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of phthalazineacetic acid possess antimicrobial effects, making them potential candidates for antibiotic development .
  • Inhibition of Enzymes: Some derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications .
  • Vasorelaxant Activity: Certain phthalazine derivatives demonstrate vasorelaxant properties, suggesting potential applications in cardiovascular medicine .

The synthesis of 1-phthalazineacetic acid can be achieved through various methods:

  • Condensation Reactions: Starting from phthalic anhydride and hydrazine to form phthalazine, followed by subsequent reactions with acetic acid or its derivatives.
  • Oxidative Methods: Utilizing oxidizing agents to convert suitable precursors into 1-phthalazineacetic acid .
  • Esterification: Converting related esters into the acid form through hydrolysis under acidic or basic conditions.

These methods allow for the production of 1-phthalazineacetic acid with varying degrees of purity and yield.

1-Phthalazineacetic acid has several notable applications:

  • Pharmaceuticals: Used as a building block in drug design due to its biological activity.
  • Chemical Research: Employed in studies investigating the properties and reactions of heterocyclic compounds.
  • Agricultural Chemistry: Potential applications in developing agrochemicals based on its biological properties.

Interaction studies involving 1-phthalazineacetic acid focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound interacts with enzymes or receptors.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

Such studies are crucial for understanding the therapeutic potential and safety profile of 1-phthalazineacetic acid and its derivatives.

Several compounds share structural similarities with 1-phthalazineacetic acid, which can be compared based on their properties and applications:

Compound NameMolecular FormulaUnique Features
3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl-acetic acidC11H10N2O3C_{11}H_{10}N_{2}O_{3}Methyl substitution enhances lipophilicity
PhthalazinoneC8H6N2OC_{8}H_{6}N_{2}OLacks acetic side chain; used primarily in pharmaceuticals
2-AminophthalazineC8H8N2C_{8}H_{8}N_{2}Amino group introduces different reactivity

The uniqueness of 1-phthalazineacetic acid lies in its specific combination of a phthalazine structure with an acetic acid moiety, which enhances its solubility and potential bioactivity compared to other similar compounds.

Evolution of Phthalazine Derivatives in Medicinal Chemistry

The investigation of phthalazine derivatives began in the mid-20th century with the discovery of their inherent bioisosteric relationship to naturally occurring alkaloids. Early work focused on hydrazinophthalazine antihypertensives like hydralazine, which dominated cardiovascular research from the 1950s–1980s. The paradigm shifted in the 1990s when x-ray crystallography revealed the capacity of phthalazine cores to occupy hydrophobic enzyme pockets, sparking interest in oncology applications.

A critical milestone occurred in 2016 with Marzouk et al.'s synthesis of 3,4-dihydro-4-oxo-phthalazine acetic acid derivatives demonstrating IC₅₀ values of 17.39 μM against HepG2 hepatocellular carcinoma cells, outperforming 5-fluorouracil (60.73 μM) in comparative assays. This established the acetic acid-substituted phthalazine scaffold as a viable platform for anticancer agent development.

Synthetic Milestones and Methodological Advances

Key synthetic routes to 1-phthalazineacetic acid derivatives include:

Table 1: Synthetic Approaches to 1-Phthalazineacetic Acid Derivatives

MethodReagents/ConditionsYield (%)Key Application
CyclocondensationBenzaldehyde acetals, NH₃58Antimicrobial derivatives
Thionyl chloride esterif.SOCl₂, 75°C, 6h66Methyl ester prodrugs
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O72Functionalized analogs

The thionyl chloride-mediated esterification protocol developed by Mammoliti et al. (2021) remains the gold standard for prodrug synthesis, enabling efficient conversion of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid to its methyl ester derivative with 66% yield.

Traditional Heterocyclic Synthesis Pathways for Phthalazine Derivatives

Traditional synthesis of phthalazine derivatives often begins with cyclization reactions of ortho-substituted benzoic acid derivatives. For example, phthalazinones are synthesized by treating o-carboxybenzaldehyde with hydrazine hydrate under reflux conditions [1] [2]. Chlorination of these intermediates with phosphorus oxychloride ($$POCl_3$$) yields 1-chlorophthalazines, which serve as pivotal precursors for nucleophilic substitution reactions [1] [2].

A representative pathway involves reacting 1-chlorophthalazine with p-phenylenediamine in butanol at $$110^\circ\text{C}$$, producing N$$^1$$-(phthalazin-1-yl)benzene-1,4-diamines [1]. Subsequent acylation with benzoyl chlorides in acetonitrile affords biarylamide-functionalized phthalazines [1]. For 1-phthalazineacetic acid, analogous routes employ chloroacetic acid or its derivatives. Industrially, condensation of naphthalene with chloroacetic acid using catalysts like ZSM-5 molecular sieves at $$200^\circ\text{C}$$ achieves high yields ($$>96\%$$) [4], though adaptations for phthalazine systems require careful optimization of electrophilic substitution positions.

Novel Catalytic Approaches in Acetic Acid Sidechain Functionalization

Recent advances leverage catalytic systems to functionalize the acetic acid sidechain. Hydrazide intermediates, such as those derived from 4-benzylphthalazin-1(2H)-one, undergo peptide coupling with amino acids using sodium nitrite ($$NaNO_2$$) and hydrochloric acid ($$HCl$$) as catalysts [3]. This azide-mediated method minimizes racemization, achieving yields of $$60–78\%$$ for methyl (3-[4-benzyl-1-oxophthalazin-2(1H)-yl]propanoylamino)alkanoates [3].

Transition-metal catalysis remains underexplored but promising. For example, palladium-catalyzed cross-coupling could introduce aryl groups to the acetic acid moiety, though current literature focuses on stoichiometric nucleophilic substitutions [1] [2]. Enzymatic catalysis using lipases in nonpolar solvents (e.g., toluene) has enabled enantioselective esterification of racemic phthalazineacetic acid derivatives, though scalability remains a challenge [3].

Stereochemical Control in Benzothiazole-Phthalazine Hybrid Systems

Stereochemical control in benzothiazole-phthalazine hybrids necessitates chiral auxiliaries or asymmetric catalysis. While specific studies on 1-phthalazineacetic acid hybrids are limited, related systems employ Evans oxazolidinones to direct alkylation of the acetic acid sidechain [3]. For instance, tert-butyl (R)-4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate has been used to induce diastereoselectivity ($$de > 90\%$$) in phthalazine-adjacent quaternary centers [3].

Crystallographic studies reveal that N-aryl substituents on the phthalazine ring influence the conformation of the acetic acid sidechain. Planar benzothiazole moieties enforce a syn-periplanar arrangement, stabilizing transition states during cycloadditions [1]. Computational modeling (DFT) further predicts that electron-withdrawing groups at the phthalazine C4 position enhance stereoselectivity by polarizing the acetic acid carbonyl [2].

Solvent Optimization Strategies for Large-Scale Production

Solvent selection critically impacts reaction efficiency and purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate nucleophilic substitutions of 1-chlorophthalazines at $$120^\circ\text{C}$$ but pose challenges in removal during scale-up [1] [2]. Alternatives such as acetonitrile enable milder conditions ($$80–90^\circ\text{C}$$) for acylations, with simpler recovery via distillation [1].

For Friedel-Crafts alkylation of the acetic acid sidechain, dichloromethane ($$CH2Cl2$$) achieves homogeneous mixing but requires low temperatures ($$-10^\circ\text{C}$$) to suppress side reactions [4]. Recent work demonstrates that switchable solvents (e.g., dimethyl sulfone) enable single-pot reactions by modulating polarity with $$CO_2$$, reducing waste in multistep syntheses [2].

Table 1. Solvent Optimization in Key Synthetic Steps

Reaction StepOptimal SolventTemperature (°C)Yield (%)
Nucleophilic SubstitutionAcetonitrile8085–90
AcylationDMF12078–82
EsterificationEthanolReflux92
CrystallizationEthyl Acetate2595 Purity

Aldose Reductase Inhibition Mechanisms in Diabetic Complications

1-Phthalazineacetic acid represents a cornerstone in the development of aldose reductase inhibitors for diabetic complications. The compound's mechanism centers on the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway that converts glucose to sorbitol through nicotinamide adenine dinucleotide phosphate-dependent reduction [1] [2]. This enzymatic pathway becomes hyperactivated under hyperglycemic conditions, leading to osmotic stress and cellular damage in diabetic tissues [3] [4].

The binding mechanism of 1-phthalazineacetic acid derivatives involves interaction with the aldose reductase active site through a sophisticated network of molecular contacts. Crystallographic studies of the prototype compound zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid) reveal that the inhibitor occupies the hydrophobic active site pocket, forming 110 contacts within 4 Å distances with 15 residues [5] [6]. The phthalazinone ring adopts a perpendicular orientation to the nicotinamide ring of nicotinamide adenine dinucleotide phosphate, while the benzothiazole moiety penetrates the specificity pocket [5] [6].

The inhibition kinetics demonstrate mixed-type noncompetitive inhibition with inhibition constants ranging from 3.1 to 8.4 nanomolar for potent derivatives [1] [7]. This mechanism involves binding to both the enzyme-nicotinamide adenine dinucleotide phosphate complex and the enzyme-nicotinamide adenine dinucleotide phosphate-product complex, indicating allosteric modulation of enzymatic activity [8] [7]. The anion-binding site, delineated by the C4N of nicotinamide, the OH of Tyr48, and the N epsilon of His110, serves as the primary anchoring point for the carboxylic acid moiety of phthalazineacetic acid derivatives [9] [10].

Table 1: Aldose Reductase Inhibition Data for 1-Phthalazineacetic Acid Derivatives

CompoundIC50 (nM)MechanismSorbitol Reduction (%)ED50 (mg/kg)
Parent compound 20719.0Competitive65-7018.5
Zopolrestat (216)3.1Noncompetitive76-783.6
Compound 1243.2Noncompetitive7810.0
Compound 139<10.0Mixed-type6925.0
Compound 702.1CompetitiveNot testedNot tested

Structure-Activity Relationship Studies with Trifluoromethyl Substitutions

The incorporation of trifluoromethyl substituents into the phthalazineacetic acid scaffold represents a critical advancement in potency and selectivity. The trifluoromethyl group at position 5 of the benzothiazole ring in zopolrestat confers a 6-fold increase in potency compared to the unsubstituted parent compound, reducing the IC50 from 19.0 nM to 3.1 nM [1] [11]. This enhancement stems from the electron-withdrawing properties of the trifluoromethyl group, which increases the electrophilicity of the benzothiazole ring and facilitates stronger interactions with the hydrophobic specificity pocket [12] [13].

The structure-activity relationship analysis reveals that fluorinated substituents consistently improve binding affinity through enhanced hydrophobic interactions and optimal steric fit within the enzyme active site. Compound 124, featuring a difluoro-benzoxazole moiety, exhibits an IC50 of 3.2 nM and achieves 78% sorbitol reduction in rat sciatic nerve at 10 mg/kg oral dose [14] [15]. The positioning of fluorine atoms at the 5 and 7 positions of the benzoxazole ring creates an optimal electronic environment for enzyme binding while maintaining favorable pharmacokinetic properties [14] [15].

Comparative analysis of trifluoromethyl versus other halogen substitutions demonstrates the superior performance of the trifluoromethyl group. The trifluoromethyl-pyridopyridazine derivative (compound 70) achieves the highest in vitro potency with an IC50 of 2.1 nM, although oral bioavailability studies were not conducted [16] [1]. This compound represents the theoretical limit of potency achievable through electronic optimization of the heterocyclic core [16] [1].

Table 2: Trifluoromethyl Structure-Activity Relationships

Substitution PatternRepresentative CompoundIC50 (nM)Binding EnhancementMetabolic Stability
5-Trifluoromethyl benzothiazoleZopolrestat3.16-foldHigh
5,7-Difluoro benzoxazoleCompound 1243.26-foldModerate
Trifluoromethyl pyridopyridazineCompound 702.19-foldNot determined
Difluoro cyclohexanoCompound 8252.20.4-foldLow
Trifluoromethyl thioanilideCompound 19552.00.4-foldPoor

Allosteric Modulation of Enzymatic Targets in Metabolic Disorders

The concept of allosteric modulation in 1-phthalazineacetic acid derivatives extends beyond simple competitive inhibition to encompass sophisticated regulatory mechanisms that fine-tune enzymatic activity in metabolic pathways. Recent investigations have identified multiple allosteric sites within aldose reductase that can be targeted for differential inhibition [4] [17]. This approach allows for substrate-selective modulation, potentially preserving beneficial enzymatic functions while blocking pathological activities [4] [17].

The allosteric binding sites in aldose reductase include the specificity pocket that can exist in open or closed conformations depending on the bound ligand [6] [18]. The 1-phthalazineacetic acid scaffold can induce conformational changes that open a novel subpocket through rotation of the Trp20 indole moiety by approximately 35 degrees [6] [18]. This conformational plasticity enables the design of compounds that can modulate enzyme activity through allosteric mechanisms rather than direct active site blockade [6] [18].

Cooperative binding phenomena have been observed in related metabolic enzymes, where multiple ligand binding sites exhibit positive or negative cooperativity [17] [19]. The aldo-keto reductase family, to which aldose reductase belongs, demonstrates complex allosteric regulation involving cofactor-dependent conformational changes [17] [19]. At low concentrations of nicotinamide adenine dinucleotide phosphate, the enzyme exhibits positive cooperativity through a Monod-Wyman-Changeux paradigm, while high cofactor concentrations result in inhibitory effects [17] [19].

The differential inhibition concept represents a paradigm shift in aldose reductase inhibitor design, focusing on compounds that selectively inhibit glucose reduction while preserving the enzyme's ability to reduce lipid aldehydes [4] [20]. This selectivity is achieved through compounds that bind preferentially to specific enzyme conformations or exploit differences in substrate binding modes [4] [20]. The 1-phthalazineacetic acid scaffold provides an ideal framework for developing such differential inhibitors due to its ability to access multiple binding sites within the enzyme [4] [20].

Table 3: Allosteric Modulation Mechanisms in Metabolic Enzymes

Modulation TypeBinding SiteConformational ChangeTherapeutic Advantage
Positive cooperativityAllosteric siteLoop closureEnhanced selectivity
Negative allostericSpecificity pocketTrp20 rotationControlled inhibition
Differential inhibitionMultiple sitesSubstrate-dependentPreserved function
Cofactor-dependentNicotinamide adenine dinucleotide phosphate siteEnsemble shiftMetabolic regulation

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

188.058577502 g/mol

Monoisotopic Mass

188.058577502 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types